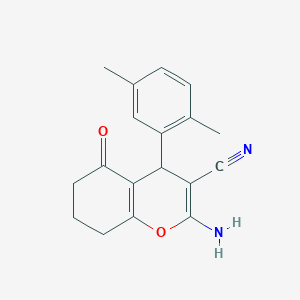![molecular formula C18H18F3N5O2S B447020 (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(MORPHOLIN-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE CAS No. 336177-04-9](/img/structure/B447020.png)
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(MORPHOLIN-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(MORPHOLIN-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a morpholine moiety, and a trifluoromethyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(MORPHOLIN-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the morpholine group and the trifluoromethyl group. The final step involves the formation of the pyrazolone ring through a cyclization reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Cyclization: The formation of the pyrazolone ring is a key cyclization reaction in its synthesis.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(MORPHOLIN-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe or a fluorescent marker due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and the morpholine moiety play crucial roles in binding to these targets, while the trifluoromethyl group enhances its stability and reactivity. The compound may inhibit or activate specific pathways, leading to desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[2-(MORPHOLIN-4-YL)ETHYL]AMINO}METHYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique combination of functional groups. Similar compounds include:
4,4’-Difluorobenzophenone: Used as a precursor in polymer synthesis.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Utilized in borylation reactions.
These compounds share some structural similarities but differ in their specific applications and reactivity profiles, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
336177-04-9 |
|---|---|
Molekularformel |
C18H18F3N5O2S |
Molekulargewicht |
425.4g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-yl)-4-(2-morpholin-4-ylethyliminomethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H18F3N5O2S/c19-18(20,21)15-12(11-22-5-6-25-7-9-28-10-8-25)16(27)26(24-15)17-23-13-3-1-2-4-14(13)29-17/h1-4,11,24H,5-10H2 |
InChI-Schlüssel |
AIMJWBNIKCTSQX-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Kanonische SMILES |
C1COCCN1CCN=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[3-methoxy-4-(pentyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B446937.png)


![3-(Ethylsulfanyl)-6-(2-{5-nitro-2-furyl}vinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B446940.png)
![(4E)-1-(3-chlorophenyl)-4-[4-(diethylamino)-2-propoxybenzylidene]pyrazolidine-3,5-dione](/img/structure/B446941.png)

![2-[2-(4-fluorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B446949.png)
![2-({[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-6-methylphenol](/img/structure/B446951.png)
![ETHYL 5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(4-NITROPHENYL)METHYLENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B446953.png)
![5-iodo-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B446955.png)
![ETHYL 2-[(4-IODOPHENYL)METHYLENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B446956.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(3-chlorophenoxy)propanohydrazide](/img/structure/B446961.png)

![2-ethoxy-4-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B446963.png)
